molecular formula C9H10N2O2 B12354186 3-(6-Amino-2-methylpyridin-3-yl)acrylic acid

3-(6-Amino-2-methylpyridin-3-yl)acrylic acid

Cat. No.: B12354186
M. Wt: 178.19 g/mol
InChI Key: KJKFNJOOMXVTJL-HWKANZROSA-N
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Description

3-(6-Amino-2-methylpyridin-3-yl)acrylic acid is an organic compound with the molecular formula C9H10N2O2. It is a derivative of pyridine and acrylic acid, characterized by the presence of an amino group at the 6th position of the pyridine ring and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Amino-2-methylpyridin-3-yl)acrylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-(6-Amino-2-methylpyridin-3-yl)acrylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(6-Amino-2-methylpyridin-3-yl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(6-Amino-2-methylpyridin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Amino-pyridin-2-yl)-acrylic acid methyl ester
  • (Z)-3-((6-methylpyridin-2-yl)amino)-2-(1H-tetrazol-5-yl)acrylic acid

Uniqueness

3-(6-Amino-2-methylpyridin-3-yl)acrylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

(E)-3-(6-amino-2-methylpyridin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C9H10N2O2/c1-6-7(3-5-9(12)13)2-4-8(10)11-6/h2-5H,1H3,(H2,10,11)(H,12,13)/b5-3+

InChI Key

KJKFNJOOMXVTJL-HWKANZROSA-N

Isomeric SMILES

CC1=C(C=CC(=N1)N)/C=C/C(=O)O

Canonical SMILES

CC1=C(C=CC(=N1)N)C=CC(=O)O

Origin of Product

United States

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